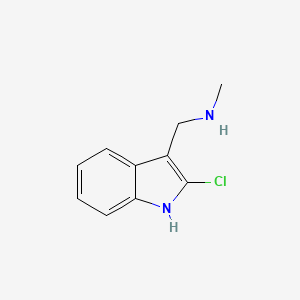

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYICKPXVZBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the quest for novel molecular entities that can modulate serotonergic pathways continues to be a cornerstone of research and development. This whitepaper offers an in-depth, technical exploration of the putative mechanism of action of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine, a compound of significant interest to the scientific community. Due to the absence of direct empirical data on this specific molecule, this guide synthesizes current knowledge from structurally related tryptamine derivatives to construct a robust, evidence-based hypothetical framework for its biological activity.

Introduction: A Tryptamine Scaffold with Novel Modifications

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine belongs to the tryptamine class of compounds, which are renowned for their profound effects on the central nervous system, primarily through interaction with serotonin (5-HT) receptors. The core structure, a substituted N-methyltryptamine, suggests a strong potential for psychoactivity. The introduction of a chlorine atom at the 2-position of the indole ring is a key structural modification that is anticipated to significantly influence its pharmacological profile, potentially altering receptor affinity, selectivity, and metabolic stability.

A Postulated Multi-Target Mechanism of Action

Based on the extensive body of research on analogous compounds, a multi-faceted mechanism of action for 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine is proposed. This hypothesis is centered on its likely interaction with serotonin receptors and monoamine transporters.

Primary Target: Serotonin 5-HT2A Receptor Agonism

The tryptamine backbone is a well-established pharmacophore for serotonin receptors. N,N-dimethyltryptamine (DMT) and N-methyltryptamine (NMT) are known to be potent agonists at the 5-HT2A receptor, an interaction that is central to their psychedelic effects.[1][2] It is therefore highly probable that 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine also functions as a 5-HT2A receptor agonist. The activation of 5-HT2A receptors, which are Gq/11 G-protein-coupled, leads to the stimulation of phospholipase C, initiating a cascade of intracellular signaling events that result in increased neuronal excitability.[3]

The presence of the chloro group at the 2-position of the indole ring is a critical determinant of the compound's interaction with the receptor. Halogenation can significantly alter the electronic properties and lipophilicity of a molecule, which in turn can affect its binding affinity and efficacy.[4] While direct data for a 2-chloro substitution on a tryptamine is scarce, studies on other halogenated indole derivatives have shown that such modifications can enhance biological activity.[5] For instance, chloro-substitution on other indole scaffolds has been shown to be critical for anti-inflammatory and anticancer activities.[6][7] It is plausible that the 2-chloro substitution could modulate the affinity and/or efficacy at the 5-HT2A receptor compared to its non-halogenated counterpart.

Figure 1: Postulated 5-HT2A receptor signaling cascade initiated by the binding of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

Secondary Actions: Modulation of Other Serotonin Receptors and Monoamine Transporters

Tryptamine derivatives often exhibit a broad receptor binding profile. It is likely that 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine also interacts with other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, which are known to modulate the effects of 5-HT2A receptor activation.[1] Furthermore, NMT is a known serotonin releasing agent and also weakly promotes the release of dopamine and norepinephrine.[2] The N-methylmethanamine side chain of the target compound suggests it may also possess monoamine releasing properties, potentially contributing to a more complex neurochemical signature than a simple receptor agonist.

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound for a panel of serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.) and monoamine transporters (SERT, DAT, NET).

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors or transporters.

-

Incubate the membranes with a radiolabeled ligand specific for the target site in the presence of varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) value from competition binding curves.

-

-

-

Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified target receptors.

-

Methodology (for Gq-coupled receptors like 5-HT2A):

-

Use a cell line stably expressing the 5-HT2A receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Apply varying concentrations of the test compound and measure changes in intracellular calcium levels using a fluorescence plate reader.

-

Construct dose-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect).

-

-

-

Monoamine Release Assays:

-

Objective: To assess the ability of the compound to induce the release of serotonin, dopamine, and norepinephrine from presynaptic nerve terminals.

-

Methodology:

-

Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

-

Pre-load the synaptosomes with radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]DA).

-

Superfuse the synaptosomes and collect fractions.

-

Apply the test compound and measure the amount of radioactivity released in the collected fractions.

-

-

Figure 2: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be expected from the proposed in vitro assays, based on the profiles of structurally related compounds.

| Assay | Target | Parameter | Hypothetical Value | Reference Compound (e.g., DMT) |

| Binding Affinity | 5-HT2A | Ki (nM) | 50 - 150 | ~100 - 500 nM |

| 5-HT1A | Ki (nM) | 100 - 300 | ~150 - 400 nM | |

| 5-HT2C | Ki (nM) | 200 - 500 | ~300 - 1000 nM | |

| SERT | Ki (nM) | >1000 | >1000 nM | |

| Functional Activity | 5-HT2A | EC50 (nM) | 75 - 200 | ~150 - 600 nM |

| 5-HT2A | Emax (%) | 80 - 100 | ~90 - 100% | |

| Monoamine Release | Serotonin | EC50 (nM) | 500 - 1500 | >1000 nM (weak releaser) |

Conclusion: A Promising Candidate for Further Investigation

References

- The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT). (URL: )

-

Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. (URL: [Link])

-

N-Methyltryptamine - Wikipedia. (URL: [Link])

-

Glennon, R. A., Gessner, P. K., & Godse, D. D. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. (URL: [Link])

-

Glennon, R. A., Hong, S. S., Bondarev, M., Law, H., Dukat, M., Rakhi, S., Power, P., Fan, E., Kinneau, D., Kamboj, R., Teitler, M., Herrick-Davis, K., & Smith, C. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322. (URL: [Link])

-

DMT: Mechanisms, Psychological and Physiological Effects, and Its Dual Role as a Drug of Abuse and Potential Health Benefit - NSUWorks. (URL: [Link])

-

Dimethyltryptamine - Wikipedia. (URL: [Link])

-

Andreani, A., Bonazzi, D., Rambaldi, M., Guarnieri, A., Andreani, F., Strocchi, P., & Montanaro, N. (1983). Nonsteroidal antiinflammatory agents. 2. Synthesis and biological activity of 2-chloroindolecarboxylic acids. Journal of Medicinal Chemistry, 26(8), 1189–1191. (URL: [Link])

-

Dukat, M., Smith, C., Herrick-Davis, K., Teitler, M., & Glennon, R. A. (2000). Binding of tryptamine analogs to 5-HT1E and 5-HT1F receptors. ResearchGate. (URL: [Link])

-

Wang, C., Kim, J., & Rhim, H. (2017). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 25(2), 175–182. (URL: [Link])

-

Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. (URL: [Link])

-

Sahoo, M., & Sahoo, S. K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36245–36267. (URL: [Link])

-

Holze, F., Aicher, H., Dolder, P. C., M-L-G, M., & Liechti, M. E. (2025). Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy participants: a randomized controlled trial. Neuropsychopharmacology. (URL: [Link])

-

Dean, J. G., Liu, T., Proulx, E., M-L-G, M., & Rosa-Neto, P. (2023). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 14, 1167484. (URL: [Link])

-

α,N-DMT - Wikipedia. (URL: [Link])

-

Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., Roda, A., Guardigli, M., Traniello, S., & Spisani, S. (2004). N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity. European Journal of Medicinal Chemistry, 39(9), 785–791. (URL: [Link])

-

Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. (URL: [Link])

-

Kumar, D., Kumar, N., Singh, S. K., & Chang, K.-H. (2014). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. (URL: [Link])

-

Zhang, M., Wang, Y., Liu, Y., Zhang, Q., Li, Y., & Zhang, H. (2018). Effects of the Substituents of the Indole Ring on Activity Profiles. ResearchGate. (URL: [Link])

-

Ewing, T. J. A., Fardis, M., Fidanze, S. D., Liu, G., Lou, B., Meduna, S. P., Trivedi, B. K., & Zhang, H. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(23), 7705–7717. (URL: [Link])

-

G. S. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129848. (URL: [Link])

-

Katayama, M., & Marumo, S. (1978). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry, 42(3), 597–603. (URL: [Link])

-

Boya, C., Lee, J., & Lee, J. H. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. (URL: [Link])

Sources

- 1. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 2. pure.skku.edu [pure.skku.edu]

- 3. Structure-activity relationship of tryptamine analogues on the heart of venus mercenaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Discovery and development of macrocyclic peptide modulators of the cannabinoid 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine: Synthesis, Characterization, and Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a chlorine atom at the 2-position and an N-methylmethanamine group at the 3-position of the indole ring creates the novel compound, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. This technical guide provides a comprehensive overview of this molecule, proposing a viable synthetic route, outlining detailed characterization methodologies, and exploring its potential pharmacological applications based on the established activities of structurally related chloroindole and 3-aminomethylindole analogs. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar indole derivatives for drug discovery and development.

Introduction: The Significance of Substituted Indoles in Pharmacology

The indole ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and psychoactive properties[1][2]. The versatility of the indole scaffold allows for fine-tuning of its pharmacological profile through substitution at various positions.

Halogenation, particularly chlorination, of the indole ring is a common strategy to modulate the electronic and lipophilic properties of a molecule, often leading to enhanced biological activity or altered selectivity for a particular target[3]. Specifically, chloroindoles have demonstrated interesting activities, including antimicrobial and antibiofilm effects[4] and modulation of serotonin receptors[3].

Furthermore, the introduction of an aminomethyl group at the 3-position of the indole ring is a well-established pharmacophore found in many biologically active compounds, including several neurotransmitters and their analogs. These 3-aminomethylindole derivatives are known to interact with a variety of biological targets, exhibiting anti-inflammatory and neurotrophic potential[5].

This guide focuses on the specific, yet largely unexplored, molecule: 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine . By combining the structural features of a 2-chloroindole and a 3-N-methylmethanamine side chain, this compound represents a novel chemical entity with significant potential for pharmacological activity.

Proposed Synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Step 1: Synthesis of 2-chloro-3-formylindole via Vilsmeier-Haack Haloformylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like indole[4][6][7]. A variation of this reaction, the Vilsmeier-Haack haloformylation, can be employed to introduce both a chlorine atom and a formyl group in a single step from a suitable precursor like oxindole[8].

Reaction Scheme:

Caption: Proposed synthesis of 2-chloro-3-formylindole.

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur[7][9].

-

Reaction with Oxindole: Dissolve oxindole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms.

-

Purification: Collect the crude 2-chloro-3-formylindole by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from aldehydes or ketones[10][11]. In this step, the 2-chloro-3-formylindole intermediate is reacted with methylamine in the presence of a reducing agent to yield the final product.

Reaction Scheme:

Sources

- 1. Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 11. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

Methodological & Application

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine purification techniques

Executive Summary

This guide details the isolation and purification of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (hereafter referred to as 2-Cl-MMA ). This compound is a critical intermediate in the synthesis of complex indole alkaloids and tryptamine analogs. Structurally, it is a secondary amine analog of gramine with a chlorine atom at the C2 position.

The presence of the C2-chlorine atom introduces unique electronic and steric properties compared to unsubstituted gramine, reducing the electron density of the indole ring and altering the solubility profile. This protocol addresses specific challenges, including the separation of bis-alkylated byproducts and the prevention of C2-hydrolysis (oxindole formation).

Key Technical Challenges Addressed:

-

Bis-alkylation Control: Removing the tertiary amine dimer often formed during Mannich-type syntheses.

-

C2-Stability: Preventing nucleophilic displacement or hydrolysis of the 2-chloro substituent.

-

Salt Formation: Optimizing crystalline salt forms for long-term storage.

Chemical Context & Impurity Profile

Understanding the impurity profile is a prerequisite for selecting the correct purification logic.

| Impurity Type | Origin | Physicochemical Characteristic | Removal Strategy |

| 2-Chloroindole | Unreacted Starting Material | Non-basic, Lipophilic | Wash away during Acid-Phase extraction. |

| Bis-indole Amine | Over-reaction (Mannich dimerization) | Weakly basic, Highly Lipophilic, High MW | Size-exclusion or polarity-based chromatography; low solubility in ether. |

| 2-Oxindole deriv. | Hydrolysis of C2-Cl | Non-basic, Polar (H-bond donor/acceptor) | Avoid strong acidic boiling; remove via silica chromatography. |

| Formaldehyde polymeric species | Reagent residue | Water soluble | Aqueous wash steps. |

Workflow Visualization

The following diagram outlines the logical flow of the purification process, highlighting the "Self-Validating" checkpoints.

Caption: Figure 1. Acid-Base Extraction Workflow for 2-Cl-MMA. The process exploits the basicity of the secondary amine to separate it from neutral indole starting materials.

Detailed Experimental Protocols

Method A: Acid-Base Extraction (Primary Purification)

Best for: Removal of unreacted 2-chloroindole and non-amine impurities.

Reagents:

-

Ethyl Acetate (EtOAc) - HPLC Grade

-

Hydrochloric Acid (1M aqueous)

-

Sodium Hydroxide (2M aqueous)

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Brine (Saturated NaCl)

Protocol:

-

Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

-

Note: If significant solids remain, filter them off. These are often bis-indole byproducts which have low solubility.

-

-

Acid Extraction: Transfer the organic phase to a separatory funnel. Extract with 1M HCl (3 x 15 mL).

-

Organic Wash: Combine the acidic aqueous layers. Wash once with fresh EtOAc (20 mL) to remove entrained neutral organics. Discard the organic layer.

-

Basification (CRITICAL STEP): Cool the aqueous acidic layer to 0-5°C in an ice bath. Slowly add 2M NaOH dropwise with stirring until pH reaches ~10-11.

-

Observation: The solution will become cloudy/milky as the freebase amine precipitates.

-

-

Back-Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

-

Why DCM? Indole amines have high solubility in chlorinated solvents.

-

-

Drying: Wash combined DCM layers with Brine, dry over anhydrous

, filter, and concentrate in vacuo at <40°C.-

Result: Yellow to orange oil (Freebase 2-Cl-MMA).

-

Method B: Salt Formation & Recrystallization (Final Polishing)

Best for: Long-term stability and obtaining analytical standard grade material.

Freebase indole amines are prone to oxidation (browning) over time. Converting to the Hydrochloride or Oxalate salt is recommended.

Protocol (Hydrochloride Salt):

-

Dissolve the Freebase oil (from Method A) in minimal anhydrous Diethyl Ether (

). -

Cool to 0°C.

-

Add 2M HCl in

(or dioxane) dropwise. -

A white precipitate should form immediately.

-

Stir for 30 minutes at 0°C.

-

Filter the solid under nitrogen (hygroscopic risk).

-

Recrystallization: If the salt is colored, recrystallize from hot Isopropanol (IPA)/Ether.

Method C: Flash Column Chromatography

Best for: Separating the secondary amine (2-Cl-MMA) from the tertiary amine (bis-product) if Acid-Base extraction fails.

Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase: DCM : Methanol :

Protocol:

-

Pre-treat the silica column with mobile phase containing the ammonium hydroxide. This neutralizes acidic sites on the silica that causes streaking of amines.

-

Load the crude material (dissolved in minimal DCM).

-

Elute isocratically.

-

Order of Elution:

-

2-Chloroindole (Fastest, Rf ~0.9)

-

Bis-indole impurity (Rf ~0.6)

-

2-Cl-MMA (Target, Rf ~0.3-0.4)

-

-

-

Pool fractions and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific spectral markers:

| Technique | Marker | Interpretation |

| 1H-NMR | N-Methyl group. If you see a singlet integrating to 6H, you have the dimethyl analog (wrong product). | |

| 1H-NMR | Methylene bridge ( | |

| MS (ESI) | M+ = 194/196 (3:1 ratio) | Chlorine Isotope Pattern. Essential to confirm the C2-Cl is intact. Loss of the 3:1 ratio implies hydrolysis to oxindole (M+ 176). |

References

-

Synthesis of Gramine Derivatives: Snyder, H. R., & Smith, C. W. (1944). "A Convenient Synthesis of dl-Tryptophan." Journal of the American Chemical Society, 66(2), 350-351. Link

-

Reactivity of 2-Haloindoles: Powers, J. C. (1966). "The Mass Spectrometry of Simple Indoles." The Journal of Organic Chemistry, 31(8), 2627–2631. Link

-

General Alkaloid Purification: The Forensic Laboratory Handbook Procedures and Practice. "Extraction of Amines." (Standard Acid/Base Protocols). Link

-

Properties of 2-Chloro-1-methylindole (Analogous Data): PubChem Compound Summary for CID 10333519. Link

-

Mannich Reaction on Indoles: Love, B. E., & Raje, P. S. (1993). "Synthesis of β-Carbolines via the Pictet-Spengler Condensation." Journal of Organic Chemistry. (Discusses tryptamine/gramine intermediates). Link

Sources

Application Notes and Protocols: A Framework for In Vivo Characterization of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing animal models to study the physiological and behavioral effects of the novel compound, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. Given the limited public data on this specific molecule, this guide emphasizes a systematic, multi-tiered screening approach. It begins with foundational toxicological and behavioral assessments and progresses to more complex, hypothesis-driven studies. The protocols herein are designed to be self-validating, incorporating rigorous controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

Introduction: Characterizing a Novel Indole Derivative

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine is a substituted indole derivative. The indole scaffold is a core component of numerous biologically active compounds, including the neurotransmitter serotonin. Substitutions on the indole ring can dramatically alter a compound's pharmacological profile, leading to a wide range of potential central nervous system (CNS) effects.

Due to the novelty of this specific compound, a de novo characterization is required. The following protocols outline a phased strategy to systematically determine its safety profile, primary physiological and behavioral effects, and potential mechanisms of action. This approach is standard in preclinical drug discovery for new chemical entities (NCEs).

Guiding Principles:

-

Safety First: The initial phase focuses on establishing a safe dose range.

-

Broad to Specific: Begin with comprehensive, unbiased observational screens to identify the compound's general effects before moving to specific, hypothesis-testing assays.

-

3Rs (Replacement, Reduction, Refinement): All protocols are designed in accordance with ethical guidelines for animal research, aiming to use the minimum number of animals required to obtain statistically significant results while minimizing any potential for pain or distress.

Phase 1: Acute Toxicity and Dose-Range Finding

The indispensable first step in evaluating any NCE is to determine its acute toxicity and establish a preliminary dose-response curve. This informs the dose selection for all subsequent efficacy and behavioral studies. The Up-and-Down Procedure (UDP) is a validated method that minimizes animal use while providing a statistically robust estimate of the median lethal dose (LD50).

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 425.

Objective: To determine the acute oral toxicity (LD50) of the test compound.

Animal Model:

-

Species: Sprague-Dawley Rat (or CD-1 Mouse)

-

Sex: Female (typically more sensitive)

-

Age: 8-12 weeks

-

Justification: Rodent models are standard for initial toxicological screening due to their well-characterized physiology and the extensive historical database available for comparison.

Materials:

-

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

-

Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Standard laboratory animal caging and husbandry supplies

Step-by-Step Methodology:

-

Acclimation: Acclimate animals to the housing facility for at least 5 days prior to dosing.

-

Fasting: Fast animals overnight (withholding food, not water) before dosing to promote absorption.

-

Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure homogeneity.

-

Initial Dose Selection: Start with a conservative dose, for example, 175 mg/kg, as suggested by the OECD guideline when little information is available.

-

Dosing: Administer the compound to a single animal via oral gavage.

-

Observation (Short-Term): Observe the animal continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours. Record all signs of toxicity (e.g., tremors, convulsions, sedation, altered respiration).

-

Dose Adjustment Logic:

-

If the animal survives: The next animal is given a higher dose (e.g., by a factor of 3.2).

-

If the animal dies: The next animal is given a lower dose.

-

-

Main Test: Continue this sequential dosing of single animals until one of the stopping criteria is met (e.g., 4-5 reversals in outcome).

-

Observation (Long-Term): Surviving animals are observed for a total of 14 days for any delayed signs of toxicity, and body weight is recorded regularly.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organ toxicity.

-

Data Analysis: Calculate the LD50 and its confidence interval using specialized software (e.g., AOT425StatPgm).

Data Presentation: Dose-Range Finding Summary

| Dose (mg/kg) | Outcome (Survival/Mortality) | Clinical Signs Observed | Body Weight Change (%) |

| Example Data | |||

| 55 | Survival | Mild sedation for 2h | +5% |

| 175 | Survival | Pronounced sedation, ataxia | +2% |

| 550 | Mortality (at 6h) | Convulsions, respiratory distress | N/A |

| 175 | Survival | Pronounced sedation, ataxia | +1% |

| 550 | Survival | Severe sedation, hypothermia | -8% |

This table should be populated with actual experimental data. It guides the selection of doses for Phase 2, which should be well below the lethal or severely toxic range.

Phase 2: Comprehensive Behavioral and Physiological Screening

Once a non-lethal dose range is established, a broad screening test is used to generate an initial "behavioral fingerprint" of the compound. A Functional Observational Battery (FOB) is a systematic method for observing animals to detect changes in autonomic, neuromuscular, and sensorimotor functions.

Diagram: Phased In Vivo Screening Workflow

Caption: Phased workflow for in vivo characterization of a novel compound.

Protocol: Functional Observational Battery (FOB)

Objective: To identify the broad neurobehavioral profile of the compound.

Animal Model:

-

Species: C57BL/6J Mouse

-

Sex: Male and Female

-

Age: 8-12 weeks

-

Justification: Mice are highly suitable for behavioral phenotyping. Using both sexes is critical to identify potential sex-specific effects.

Methodology:

-

Group Allocation: Assign animals to groups (e.g., Vehicle, Low Dose, Mid Dose, High Dose), with n=8-10 per group. Doses are selected based on Phase 1 data (e.g., 1/10th, 1/30th, and 1/100th of the LD50).

-

Habituation: Handle animals for several days before the test. On the test day, allow them to acclimate to the testing room for at least 1 hour.

-

Baseline Observations: Before dosing, perform a baseline FOB assessment on all animals to ensure there are no pre-existing abnormalities.

-

Dosing: Administer the compound or vehicle via the intended clinical route (e.g., intraperitoneal, oral). The experimenter should be blind to the treatment allocation.

-

FOB Assessments: At the time of expected peak effect (e.g., 30 minutes post-IP injection), perform the FOB. This includes:

-

Home Cage Observations: Note posture, activity level, and any bizarre behaviors (e.g., stereotypy, head weaving).

-

Hand-held Observations: Assess palpebral ptosis, salivation, lacrimation, and changes in fur.

-

Open Field Arena Observations: Place the animal in a clear arena (40x40 cm) for 5 minutes. Score:

-

Autonomic signs: Urination, defecation.

-

Neuromuscular signs: Gait, arousal, tremor, convulsions, ataxia.

-

Sensorimotor responses: Approach response, touch response, tail pinch response, righting reflex.

-

-

-

Data Scoring: Use a standardized scoring sheet to record observations. Many parameters are binary (present/absent) or use a graded scale (e.g., 0-4).

-

Data Analysis: Analyze the data using appropriate non-parametric statistics (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test) to compare dose groups to the vehicle control.

Phase 3: Hypothesis-Driven Mechanistic Studies

The results from the FOB will guide the selection of specific assays in Phase 3. For example:

-

If the FOB shows sedation and reduced mobility: Investigate sedative/hypnotic effects.

-

If the FOB shows increased arousal and stereotypy: Investigate stimulant properties using locomotor activity tests.

-

If the FOB shows tremors and head-weaving: This could suggest serotonergic activity, possibly via 5-HT2A receptors. The Head-Twitch Response (HTR) assay is a specific follow-up test.

Protocol Example: Head-Twitch Response (HTR) in Mice

Objective: To determine if the compound has 5-HT2A receptor agonist-like activity, a hallmark of classic psychedelics.

Animal Model:

-

Species: C57BL/6J Mouse

-

Age: 8-12 weeks

-

Justification: This strain reliably exhibits the HTR, which is a rapid, side-to-side rotational head movement that is considered a proxy for 5-HT2A receptor activation in humans.

Methodology:

-

Group Allocation:

-

Group 1: Vehicle

-

Group 2: Test Compound (Mid Dose from FOB)

-

Group 3: Positive Control (e.g., DOI hydrochloride, a known 5-HT2A agonist)

-

Group 4: Antagonist + Test Compound (e.g., Ketanserin, a 5-HT2A antagonist, administered 30 min prior to the test compound). This group is critical for confirming mechanism.

-

-

Dosing: Administer the antagonist (if applicable), followed by the vehicle, test compound, or positive control.

-

Observation: Place the mouse in a standard cage or clear observation chamber. After a 5-10 minute habituation period, an observer, blind to the treatment, counts the number of head twitches over a 30-minute period.

-

Data Analysis: Compare the number of head twitches between groups using a one-way ANOVA followed by Tukey's post-hoc test. A significant increase in HTR by the test compound, which is blocked by ketanserin, provides strong evidence for 5-HT2A agonist activity.

Diagram: Logic for Hypothesis-Driven Assay Selection

Caption: Decision tree linking FOB results to specific Phase 3 assays.

Conclusion and Future Directions

This document outlines a foundational, phased approach to characterize the in vivo effects of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. By systematically progressing from broad toxicological and behavioral screens to specific, hypothesis-driven assays, researchers can efficiently and ethically build a comprehensive pharmacological profile of this novel compound. Positive findings in any of the Phase 3 assays should be followed by more advanced techniques, such as in vivo microdialysis to measure neurotransmitter release in specific brain regions or receptor binding assays to confirm molecular targets. This structured methodology ensures that the investigation is both scientifically rigorous and resource-efficient, paving the way for a deeper understanding of this new chemical entity.

References

-

Title: The Principles of Humane Experimental Technique Source: Russell, W.M.S. and Burch, R.L. (1959) URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: A functional observational battery for assessing neurologic deficits in rats Source: Moser, V. C. (2011). Current protocols in toxicology, Chapter 11, Unit 11.8. URL: [Link]

-

Title: The head-twitch response in mice: a pharmacological evaluation Source: Corne, S. J., Pickering, R. W., & Warner, B. T. (1963). British journal of pharmacology and chemotherapy, 20(1), 106–120. URL: [Link]

-

Title: The Head-Twitch Response as a Behavioral Assay for 5-HT2A Receptor-Mediated Hallucinogen Effects Source: Halberstadt, A. L., & Geyer, M. A. (2011). Current topics in behavioral neurosciences, 9, 99–124. URL: [Link]

Application Note: SAR Profiling & Protocols for 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine Analogs

Executive Summary

This application note details the Structure-Activity Relationship (SAR) and experimental protocols for 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (also known as 2-chloro-N-methylgramine ) and its analogs. While tryptamines (2-carbon linker) are the dominant scaffold in serotonergic drug discovery, the gramine (1-carbon linker) series offers a distinct pharmacological profile, often exhibiting unique selectivity for 5-HT4 receptors and acting as rigid synthons for melatonin receptor ligands .

This guide provides a self-validating workflow for researchers to synthesize, purify, and assay these compounds, emphasizing the critical role of the 2-chloro substituent in metabolic stability and receptor affinity.

Chemical Identity & Structural Logic[1]

The molecule is a derivative of gramine (indole-3-methanamine) rather than tryptamine. The shortening of the alkyl chain from ethyl (2C) to methyl (1C) drastically alters the binding pose within G-Protein Coupled Receptors (GPCRs).

Table 1: Physicochemical Profile

| Property | Value / Description | Significance |

| IUPAC Name | 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine | Precise chemical identification. |

| Common Name | 2-Chloro-N-methylgramine | Refers to the "gramine" alkaloid core. |

| Molecular Formula | C₁₀H₁₁ClN₂ | Low molecular weight (<200 Da) fragment-like scaffold. |

| Key Substituent | 2-Chloro (Indole C2) | Blocks metabolic oxidation; enhances lipophilicity; locks conformation. |

| Linker Length | 1 Carbon (Methylene) | Restricts flexibility compared to tryptamines; favors 5-HT4/D2 over 5-HT2A. |

| Amine Type | Secondary (N-Methyl) | Balances blood-brain barrier (BBB) penetration with metabolic stability. |

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three specific regions. Understanding the interplay between these regions is essential for rational drug design.

Region A: The Indole Core (C2 Substitution)

The introduction of a chlorine atom at the C2 position is the defining feature of this analog.

-

Metabolic Blockade: The C2 position of indole is highly susceptible to oxidative metabolism. Chlorination sterically and electronically blocks this site, significantly extending the half-life (

) of the compound in microsomal stability assays [1]. -

Electronic Effects: The electron-withdrawing inductive effect (-I) of chlorine lowers the pKa of the indole NH, potentially strengthening hydrogen bond donor capability to receptor residues (e.g., Serine/Threonine in the orthosteric binding pocket).

-

Melatonin Mimicry: In melatonin receptor (MT1/MT2) ligands, C2-substituents (iodo, chloro, phenyl) fill a hydrophobic pocket, often increasing affinity by 10-100 fold compared to the unsubstituted indole [2].

Region B: The Linker (Chain Length)

-

Gramine (1C) vs. Tryptamine (2C): The 1-carbon linker creates a constrained distance between the aromatic core and the basic nitrogen.

-

Selectivity Shift: While tryptamines favor 5-HT1/5-HT2 receptors, indole-3-methanamines (gramines) have been identified as potent ligands for 5-HT4 receptors [3]. The shorter linker prevents the amine from reaching the deeply buried aspartate residue in 5-HT2A receptors in the same conformation as serotonin, forcing a distinct binding mode.

Region C: The Basic Amine

-

N-Methylation: A secondary amine (N-methyl) typically increases affinity for transporters (SERT/DAT) compared to primary amines. It also provides a "handle" for further functionalization without the steric bulk of a diethyl or heterocyclic group.

Visualization: SAR Logic Map

Figure 1: Mechanistic impact of structural modifications on the 2-chloro-gramine scaffold.

Experimental Protocols

Synthesis Protocol: Reductive Amination Route

Rationale: Direct Mannich reaction on 2-chloroindole can be low-yielding due to electronic deactivation or side reactions. The Vilsmeier-Haack formylation followed by reductive amination is the most robust, high-fidelity pathway for generating SAR libraries [4].

Step 1: Synthesis of 2-Chloro-1H-indole-3-carbaldehyde

-

Reagents: 2-Chloroindole (1.0 eq), Phosphorus Oxychloride (

, 1.2 eq), DMF (5.0 eq). -

Procedure:

-

Cool DMF to 0°C in a round-bottom flask under Argon.

-

Add

dropwise (Vilsmeier complex formation). Stir for 30 min. -

Dissolve 2-chloroindole in minimal DMF and add dropwise to the complex.

-

Heat to 40°C for 2 hours (monitor by TLC).

-

Quench: Pour onto crushed ice/sodium acetate solution.

-

Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from ethanol.

-

Step 2: Reductive Amination to Target Analog

-

Reagents: Aldehyde from Step 1 (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Sodium Triacetoxyborohydride (

, 1.5 eq), Acetic Acid (cat.), DCM (Solvent). -

Procedure:

-

Dissolve aldehyde in DCM. Add methylamine solution and catalytic acetic acid.

-

Stir at Room Temperature (RT) for 1 hour to form the imine (Schiff base).

-

Add

in one portion. Stir at RT for 12-16 hours. -

Workup: Quench with saturated

. Extract with DCM (3x). -

Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).

-

In Vitro Binding Assay (5-HT4 Receptor Focus)

Rationale: Based on the gramine scaffold's preference, 5-HT4 affinity is the primary screen [3].

-

Membrane Preparation: HEK-293 cells stably expressing human 5-HT4(e) receptors.

-

Radioligand:

-GR113808 (Specific Activity ~80 Ci/mmol). -

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Protocol:

-

Incubate membranes (

protein) with radioligand (0.5 nM) and increasing concentrations of the test compound ( -

Incubation time: 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

-

Analysis: Calculate

using the Cheng-Prusoff equation.

-

Workflow Visualization

The following diagram illustrates the validated workflow for synthesizing and testing these analogs.

Figure 2: Integrated synthesis and screening workflow for 2-chloro-gramine analogs.

Safety & Handling

-

Chemical Hazards: 2-chloroindoles can be severe eye and skin irritants.

-

Biological Hazards: Gramine derivatives are biologically active alkaloids. While less potent than tryptamines, they should be handled as potential neurotoxins until fully characterized.

-

Precursor Watchlist: Ensure compliance with local regulations regarding indole precursors, although this specific analog is generally not a controlled substance.

References

-

Spadoni, G., et al. (2001). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands.[1] Journal of Medicinal Chemistry.[2]

-

Audia, J. E., et al. (1996). Potent, selective tetrahydro-beta-carboline antagonists of the serotonin 2B (5-HT2B) contractile receptor in the rat stomach fundus. Journal of Medicinal Chemistry.[2][3] (Context on 2-chloroindole stability).

-

Nirogi, R., et al. (2009). Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands.[2] European Journal of Medicinal Chemistry.[2]

-

Somei, M., & Yamada, F. (2004). Simple and practical synthesis of 1-hydroxyindole derivatives. Chemical and Pharmaceutical Bulletin. (Methodology for substituted indoles).

Sources

- 1. Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine Synthesis

Executive Summary

The synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (also known as 2-chloro-N-methyltryptamine analog) presents a unique "chemical conflict." You are attempting to install a basic amine side chain while preserving a labile C2-chlorine atom.

The C2-Cl bond in indoles is significantly more reactive than in standard aryl chlorides due to the electron-rich nature of the indole ring and the specific orbital overlap at the 2-position. Common reductive amination conditions (e.g., Pd/H₂) often lead to hydrodehalogenation (loss of Cl), while acidic workups can hydrolyze the C2-Cl back to the oxindole starting material.

This guide addresses the three critical failure points:

-

Vilsmeier-Haack Failure: Reversion to oxindole.

-

Reductive Amination Failure: Dechlorination or alcohol formation.

-

Stability Failure: Decomposition of the free base.

Part 1: The Vilsmeier-Haack Reaction (Precursor Synthesis)

Objective: Convert Oxindole (Indolin-2-one) to 2-Chloroindole-3-carboxaldehyde.

Common Failure Modes

| Symptom | Diagnosis | Root Cause | Corrective Action |

| Product contains starting material (Oxindole) after workup. | Hydrolysis Reversion | The C2-Cl bond is an imidoyl chloride equivalent. Quenching with water at high temp or low pH hydrolyzes it back to the lactam (oxindole). | Quench Cold & Basic: Pour reaction mixture into ice-cold NaOAc or NaHCO₃ solution. Maintain pH > 7. |

| Low yield; formation of red/black tars. | Thermal Runaway | The Vilsmeier complex formation is exothermic. High temps promote polymerization. | Control Addition: Add POCl₃ to DMF at 0°C. Age the complex before adding the oxindole. |

| Product is a mixture of aldehyde and dimer. | Incomplete Formylation | Stoichiometry of Vilsmeier reagent is insufficient. | Increase Reagent: Use 2.5–3.0 eq of POCl₃/DMF to ensure full conversion of the nucleophilic C3 position. |

Technical Insight: The Hydrolysis Trap

The intermediate formed is a chloroiminium salt . If this salt is exposed to heat and water before the aromaticity is fully re-established and the aldehyde formed, the thermodynamic preference for the amide bond (oxindole) drives the equilibrium backward.

Visualizing the Pathway

Caption: The Vilsmeier-Haack pathway showing the critical divergence between successful aldehyde formation and reversion to oxindole.

Part 2: Reductive Amination (The "Dechlorination" Risk)

Objective: Convert 2-Chloroindole-3-carboxaldehyde to the Target Amine.

Q: Why did my Chlorine atom disappear?

A: You likely used Catalytic Hydrogenation (Pd/C + H₂) or a metal dissolving reduction.

-

Mechanism: Aryl chlorides on electron-rich rings are prone to oxidative addition by Palladium. The C2-Cl bond is weak.

-

Solution: Switch to Hydride Reductions (STAB).

Q: Why is the major product an alcohol (2-chloroindole-3-methanol)?

A: The imine formation was incomplete before the reducing agent was active.

-

Mechanism: Sodium Borohydride (NaBH₄) reduces aldehydes faster than imines.

-

Solution: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, preferring the imine. Alternatively, pre-form the imine with Ti(OiPr)₄ or MgSO₄ before adding the reducing agent.

Optimized Protocol: Reductive Amination with STAB

-

Imine Formation: Dissolve 2-chloroindole-3-carboxaldehyde (1.0 eq) in DCE (1,2-Dichloroethane). Add Methylamine (2.0 eq, typically as a solution in THF or MeOH). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 1h at RT.[1][2]

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Quench: Quench with saturated NaHCO₃. Do not use strong acid, as the product is acid-sensitive.

Troubleshooting Decision Tree

Caption: Selection guide for reducing agents to prevent dechlorination and alcohol byproducts.

Part 3: Stability & Storage (The "Pink Pot" Syndrome)

Issue: The white solid turns pink/red/brown upon standing. Cause: 2-Chloroindoles are electron-rich and prone to oxidative dimerization at the C3 position (if open) or general oxidative decomposition initiated by the basic amine tail.

Stabilization Protocol

Do not store the product as a free base. Convert it immediately to a salt.

-

Hydrochloride Salt: Dissolve the crude free base in dry Et₂O. Add 1M HCl in Et₂O dropwise at 0°C. Filter the precipitate.

-

Note: Excess HCl can promote hydrolysis of the C2-Cl bond if moisture is present. Use strictly anhydrous conditions.

-

-

Oxalate/Fumarate Salt: Often more stable and non-hygroscopic. Dissolve free base in acetone; add 1 eq of oxalic acid.

References

-

Vilsmeier-Haack Mechanism & Hydrolysis

-

Synthesis of 2-Chloroindole-3-carboxaldehydes

- Protocol for POCl3/DMF conversion of oxindoles.

- Powers, D. G., et al. (2002). Automated parallel synthesis of chalcone-based libraries. Tetrahedron. (Describes Vilsmeier on oxindole scaffolds).

-

Reductive Amination Selectivity (STAB)

- Foundational text on using Sodium Triacetoxyborohydride to avoid side reactions.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.

-

Indole Halogenation Stability

- Discussion on the lability of C2-Halogens in indoles.

- Gribble, G. W. (2010).

Sources

- 1. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]

Technical Support Center: Optimizing Reaction Yield for 2-Chloroindole Synthesis

Welcome to the Technical Support Center for 2-Chloroindole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical structural motif. 2-Chloroindoles are valuable precursors in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] However, their synthesis can be challenging due to issues with regioselectivity, product stability, and reaction yield.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the synthesis of 2-chloroindoles. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during 2-chloroindole synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue that can stem from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Recommended Actions:

-

Sub-optimal Reagent Choice: The choice of chlorinating agent is critical. While N-chlorosuccinimide (NCS) is a common reagent, it can sometimes lead to lower yields compared to more reactive agents like sulfuryl chloride (SO₂Cl₂) or sulfuryl chlorofluoride (SO₂ClF).[3][4][5] For instance, one study noted that using NCS for a specific chlorooxidation resulted in a 37% yield, whereas SO₂ClF under optimized conditions achieved an 86% yield.[3]

-

Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion. Conversely, a large excess can promote the formation of di- and tri-chlorinated byproducts, consuming your starting material and reducing the yield of the desired product. Start with a slight excess (e.g., 1.1-1.2 equivalents) and optimize from there based on reaction monitoring (TLC, LC-MS).

-

Poor Temperature Control: Direct chlorination of the electron-rich indole ring is highly exothermic. Inadequate cooling can lead to a runaway reaction, resulting in the formation of intractable polymers and degradation products. It is often recommended to perform the addition of the chlorinating agent at low temperatures (e.g., 0 °C or below) and then allow the reaction to slowly warm to room temperature.[6]

-

Starting Material Instability: Indole and its derivatives can be sensitive to strongly acidic or oxidative conditions. If your starting material is degrading, consider a milder chlorinating agent or a different synthetic approach, such as synthesis from an oxindole precursor.[6]

-

Product Instability: 2-Chloroindoles themselves can be unstable, particularly in the presence of acid or light.[5][6] Once the reaction is complete, it is vital to proceed with workup and purification promptly to minimize degradation of the product.

// Purity Branch impure_sm [label="Impurity Detected in\nStarting Material?", shape=diamond, fillcolor="#FBBC05"]; purify_sm [label="Action: Purify Starting\nMaterial (Recrystallization/Chromatography)"]; impure_reagent [label="Reagent Degradation\n(e.g., old NCS)?", shape=diamond, fillcolor="#FBBC05"]; new_reagent [label="Action: Use Freshly\nOpened or Purified Reagent"];

// Conditions Branch temp_control [label="Temperature\nControlled?", shape=diamond, fillcolor="#FBBC05"]; optimize_temp [label="Action: Add Reagent at 0°C or below;\nMaintain Cold Bath"]; stoichiometry [label="Stoichiometry\nOptimized?", shape=diamond, fillcolor="#FBBC05"]; optimize_stoi [label="Action: Titrate Reagent Equivalents\n(1.1 to 1.5 eq.)"]; solvent [label="Solvent Appropriate\n& Dry?", shape=diamond, fillcolor="#FBBC05"]; optimize_solvent [label="Action: Use Anhydrous Solvent;\nTest Alternative Solvents (e.g., DCM, THF, Ether)"];

// Workup Branch product_degradation [label="Product Degradation\nDuring Isolation?", shape=diamond, fillcolor="#FBBC05"]; optimize_purification [label="Action: Minimize Exposure to Acid/Silica;\nUse Neutralized Silica Gel;\nPurify Quickly"];

// Connections start -> check_purity; start -> check_conditions; start -> check_workup;

check_purity -> impure_sm; impure_sm -> purify_sm [label="Yes"]; impure_sm -> impure_reagent [label="No"]; impure_reagent -> new_reagent [label="Yes"];

check_conditions -> temp_control; temp_control -> optimize_temp [label="No"]; temp_control -> stoichiometry [label="Yes"]; stoichiometry -> optimize_stoi [label="No"]; stoichiometry -> solvent [label="Yes"]; solvent -> optimize_solvent [label="No"];

check_workup -> product_degradation; product_degradation -> optimize_purification [label="Yes"]; }

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am getting a mixture of isomers, primarily 3-chloroindole. How can I improve regioselectivity for the 2-position?

This is the most fundamental challenge in 2-chloroindole synthesis. The indole ring is an electron-rich heterocycle, and electrophilic attack overwhelmingly favors the C3 position due to the superior stability of the resulting intermediate.[4]

Understanding the Causality: Direct electrophilic chlorination will almost always yield the 3-chloroindole as the major product under standard conditions.[4] To achieve C2 selectivity, the C3 position must be blocked, or the reaction conditions must be altered to favor a different mechanism.

Strategies for Improving C2-Selectivity:

-

Block the C3 Position: If your indole starting material has a substituent at the C3 position (e.g., a carboxyl or methyl group), direct chlorination will be guided to the C2 position. This blocking group can potentially be removed in a subsequent step if the C3-unsubstituted product is desired.

-

Use a Directed Synthesis Approach: The most reliable method to ensure C2-chlorination is to build the chloro-substituted ring from a precursor. Synthesizing 2-chloroindoles from corresponding oxindoles is a common and effective strategy that avoids the regioselectivity issue entirely.[6]

-

Utilize Specific Reagents and Conditions: Some reports suggest that specific reagents can favor C2 chlorination, although this is often substrate-dependent. For example, using phosphorus oxychloride (POCl₃) can lead to the formation of 2-chloroindole through a Vilsmeier-type intermediate, though yields can be poor.[5]

-

Halogen Exchange: A recently developed mild, metal-free method involves the conversion of readily available 2-chloroindoles to 2-iodoindoles using potassium iodide and trifluoroacetic acid.[6] While this produces an iodo- rather than chloro-indole, it highlights an advanced strategy for manipulating C2-halogenation.

Q3: My main impurity is 2,3-dichloroindole. How can I prevent over-chlorination?

The formation of 2,3-dichloroindole occurs when the initially formed 2-chloroindole undergoes a second chlorination reaction.

Minimization Strategies:

-

Control Stoichiometry: This is the most critical factor. Carefully control the amount of chlorinating agent used, aiming for no more than 1.0 equivalent if byproduct formation is significant. It is better to have some unreacted starting material, which is easier to separate, than to have an over-chlorinated product.

-

Lower the Reaction Temperature: Running the reaction at a lower temperature reduces the overall reaction rate, including the rate of the second chlorination, which typically requires more energy.

-

Slow Reagent Addition: Add the chlorinating agent dropwise over an extended period. This keeps the instantaneous concentration of the chlorinating agent low, disfavoring the second reaction.

Q4: My purified 2-chloroindole decomposes quickly upon storage. What is the proper way to handle and store this compound?

2-Chloroindoles are known to be significantly less stable than their 3-chloro counterparts.[5][6] They are sensitive to acid, air, and light.

Handling and Storage Protocol:

-

Minimize Acid Exposure: During workup, avoid prolonged contact with strong acids. When performing silica gel chromatography, consider using silica gel that has been neutralized with a base like triethylamine.

-

Store Cold and Dark: The purified compound should be stored in a freezer (-20 °C is recommended) in a vial that is protected from light (e.g., an amber vial or a clear vial wrapped in aluminum foil).

-

Store Under Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture, further enhancing stability.

Data & Protocols

Table 1: Comparison of Common Chlorinating Agents for Indole

| Reagent | Formula | Common Conditions | Selectivity | Advantages | Disadvantages |

| Sulfuryl Chloride | SO₂Cl₂ | Ether or CH₂Cl₂, 0 °C to RT | Primarily C3, can give C2 with C3-blocking | High reactivity, good yields | Highly corrosive, reacts violently with water, generates HCl |

| N-Chlorosuccinimide | NCS | CCl₄ or CH₂Cl₂, RT | Primarily C3 | Easy to handle solid, milder than SO₂Cl₂ | Lower reactivity, can require radical initiator for other positions |

| tert-Butyl Hypochlorite | tBuOCl | Various solvents, 0 °C to RT | Can produce chlorooxindoles and 2,3-dichloroindoles | Versatile for different chlorinated products[7] | Can be less selective, potential for side reactions |

| Sulfuryl Chlorofluoride | SO₂ClF | CH₂Cl₂ or other solvents | Can be tuned for C3-chloro or chlorooxindoles[3] | Versatile, high yields reported[3] | Less common than other reagents |

Experimental Protocol: Synthesis of 2,3-Dichloroindole from Indole

This protocol is adapted from literature procedures and demonstrates a typical method for direct chlorination where over-chlorination is the goal.[5] To optimize for 2-chloroindole, one would start with a C3-substituted indole and carefully control the stoichiometry.

Materials:

-

Indole (or 3-substituted indole)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve indole (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the flask to 0 °C in an ice-water bath.

-

Under an inert atmosphere (nitrogen or argon), add a solution of sulfuryl chloride (2.2 eq) in anhydrous diethyl ether dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, slowly quench the reaction by adding ice-cold water.

-

Carefully add saturated sodium bicarbonate solution to neutralize the generated HCl until effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective).

Frequently Asked Questions (FAQs)

Q: Which synthetic strategy is considered the 'gold standard' for producing a clean 2-chloroindole derivative? A: For achieving high purity and unambiguous regiochemistry, a multi-step synthesis starting from a corresponding oxindole is generally preferred over direct chlorination of an indole. This route avoids the inherent C3-selectivity problem.[6]

Q: Can I use Fischer Indole Synthesis to prepare 2-chloroindoles? A: The Fischer Indole Synthesis is a powerful method for creating the indole core itself.[8][9] You could potentially use this method if you start with a phenylhydrazine and a ketone precursor that already contains the necessary chlorine atom in a position that will become the C2 of the indole. However, this requires a custom starting material and is less common than post-modification of the indole core.

Q: What are the key safety precautions when working with sulfuryl chloride? A: Sulfuryl chloride (SO₂Cl₂) is highly toxic, corrosive, and reacts violently with water and alcohols. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is scrupulously dry. Quench any excess reagent carefully with a large amount of ice.

// Branch for C3-unsubstituted c3_sub -> c3_blocked_start [label="Yes"]; c3_blocked_start [label="Is a C3-blocked indole\nstarting material available?", shape=diamond, fillcolor="#FBBC05"]; c3_blocked_start -> direct_chlorination [label="Yes"]; direct_chlorination [label="Route 1: Direct Chlorination\n- Chlorinate C3-blocked indole.\n- Remove blocking group.", fillcolor="#34A853", fontcolor="#FFFFFF"];

c3_blocked_start -> oxindole_route [label="No"]; oxindole_route [label="Route 2: Oxindole Synthesis\n- Synthesize corresponding oxindole.\n- Convert oxindole to 2-chloroindole.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch for C3-substituted c3_sub -> c3_sub_direct [label="No"]; c3_sub_direct [label="Route 3: Direct Chlorination\n- Direct chlorination of the\nC3-substituted indole.", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Decision tree for selecting a synthetic route.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88(8), 4839-4847. Available from: [Link]

-

Liu, C.-Y., Chen, X., Liu, H.-L., Wang, N., & Zhou, X.-Y. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 29(1), 123. Available from: [Link]

-

Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

-

Gao, C., et al. (2015). Two efficient methods for the synthesis of novel indole-based chalcone derivatives. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

- Brennan, M. R., & Erickson, K. L. (n.d.). The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. Journal of Organic Chemistry.

-

Chemical Communications (RSC Publishing). (2003). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. Available from: [Link]

-

Lingzhiyue Technology. (n.d.). 2-chloro-1h-indole-3-carbaldehyde CAS: 5059-30-3. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Cambridge University Press. (n.d.). Nenitzescu Indole Synthesis.

-

SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

- Cambridge University Press. (n.d.). Fischer Indole Synthesis.

-

Organic Letters. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. Available from: [Link]

- Google Patents. (n.d.). CN112028813B - 4-position chloroindole compound and preparation method thereof.

- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.

- RWTH Publications. (2020). Atroposelective Nenitzescu Indole Synthesis. Angewandte Chemie.

-

SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]

-

BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

- Revista de Chimie. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis.

- BenchChem. (2025).

-

Journal of Medicinal Chemistry. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. Available from: [Link]

-

ResearchGate. (2015). Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. Available from: [Link]

Sources

- 1. Product Name: 2-chloro-1h-indole-3-carbaldehyde CAS: 5059-30-3 [lingzhiyuechem.com]

- 2. guidechem.com [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. safrole.com [safrole.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine stability and degradation issues

Topic: Stability, Degradation, and Handling of 2-Chloro-N-methylgramine Derivatives

Introduction: The "Gramine" Instability Factor

Welcome to the technical support hub. You are likely working with 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine , a structural analog of gramine (3-(dimethylaminomethyl)indole).

As a Senior Application Scientist, I must clarify a critical structural vulnerability before you begin. Unlike stable tryptamines (which have a two-carbon ethyl spacer), this molecule contains a one-carbon methylene spacer between the indole ring and the amine. This classifies it as a Mannich base .

The Core Issue: Mannich bases of indoles are thermodynamically unstable relative to their dissociation products. Under thermal stress, acidic pH, or aqueous conditions, they undergo a Retro-Mannich reaction , expelling the amine (methylamine) and generating a highly reactive vinyl-indole intermediate (3-methyleneindolenine) that rapidly polymerizes.

This guide is designed to prevent this specific degradation pathway and ensure the integrity of your pharmacological data.

Module 1: Critical Degradation Pathways (Visualized)

To troubleshoot effectively, you must understand how the molecule breaks down. The diagram below details the two primary failure modes: Retro-Mannich Fragmentation (chemical) and Dechlorination (photolytic).

Figure 1: Primary degradation mechanisms.[1] The Retro-Mannich pathway (left) is the most common cause of purity loss in solution.

Module 2: Storage & Handling FAQs

Q1: My compound arrived as a solid. How should I store it long-term?

Recommendation: Store at -20°C (or -80°C) under an inert atmosphere (Argon/Nitrogen).

-

Why? The 2-chloro substituent provides some stability against oxidation at the C2 position, but the Mannich base linkage is sensitive to moisture. Hydrolysis can reverse the synthesis reaction.

-

Container: Amber glass vials are mandatory. The C-Cl bond is photolabile; exposure to UV light can cause radical dechlorination [1].

Q2: Can I store the compound in DMSO or Methanol stock solutions?

Strict Advice: Do NOT store in methanol or water for more than 24 hours.

-

The Chemistry: Protic solvents (MeOH, H₂O) facilitate the proton transfer required for the Retro-Mannich elimination.

-

DMSO Stability: DMSO is safer than alcohols but is hygroscopic. Water absorbed from the air into DMSO will accelerate degradation.

-

Protocol: Prepare stock solutions in anhydrous DMSO immediately before use. If storage is unavoidable, freeze the DMSO solution at -20°C immediately.

Q3: I see a color change from off-white to pink/brown. Is the compound ruined?

Diagnosis: Likely yes.

-

Mechanism: The pink/brown color is characteristic of indole polymerization (formation of rosindoles or melanin-like polymers) triggered by the reactive 3-methyleneindolenine intermediate described in Figure 1.

-

Action: Check purity via LC-MS. If the polymer content is high, purification is difficult because the polymer often co-elutes or streaks on columns.

Module 3: Troubleshooting Experimental Anomalies

Scenario A: LC-MS shows a peak at [M-31]

-

Observation: You expect a mass of

, but you see a dominant peak at -

Root Cause: Loss of the methylamine group (

, MW = 31.06). This confirms the Retro-Mannich reaction has occurred. -

Fix: Your solvent was likely too acidic or the sample was heated. Repeat the experiment with fresh stock, keeping buffers at neutral pH (pH 7.0–7.4) and avoiding temperatures >37°C.

Scenario B: "Disappearing" Compound in NMR

-

Observation: The indole aromatic signals are broadening, and the methylene (

) protons at ~4.0 ppm are vanishing. -

Root Cause: Paramagnetic broadening due to radical formation (oxidative stress) or polymerization where the distinct monomer signals are lost in the baseline noise.

-

Fix: Add a radical scavenger or antioxidant (e.g., ascorbic acid) if compatible with your assay, or switch to a salt form (e.g., Hydrochloride) which is generally more stable than the free base.

Module 4: Validated Reconstitution Protocol

Use this protocol to minimize the "time-in-solution" risk.

| Step | Action | Technical Rationale |

| 1 | Equilibrate vial to Room Temp (RT) before opening. | Prevents condensation of atmospheric water onto the cold solid (hydrolysis risk). |

| 2 | Weigh rapidly in low light. | Minimizes photodechlorination of the C-Cl bond [2]. |

| 3 | Dissolve in anhydrous DMSO or DMF. | Avoids protic solvents (MeOH/EtOH) which catalyze amine elimination. |

| 4 | Dilute into aqueous buffer only at the last minute. | The compound is least stable in water. Minimize aqueous exposure time. |

| 5 | Discard unused aqueous dilutions. | Do not refreeze. The freeze-thaw cycle promotes precipitation and hydrolysis. |

Module 5: Decision Tree for Analytical Issues

Use this logic flow to diagnose purity issues during QC.

Figure 2: Diagnostic logic for identifying specific degradation products.

References

-

Photochemical Annulation of 2-Chloroindoles

-

Mannich Base Instability (Gramine Derivatives)

-

General Indole Oxidation Mechanisms

-

ICH Guidelines for Photostability

Sources

- 1. scispace.com [scispace.com]

- 2. One-pot synthesis of benzo[c]carbazoles by photochemical annulation of 2-chloroindole-3-carbaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Technical Support Center: Scale-Up Synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. The content is structured to address specific challenges encountered during key synthetic transformations, ensuring scientific integrity and providing actionable solutions.

The proposed synthetic route, which forms the basis of this guide, is a robust three-step process:

-

Electrophilic Chlorination: Synthesis of 2-chloro-1H-indole from indole.

-

Vilsmeier-Haack Formylation: Conversion of 2-chloro-1H-indole to 2-chloro-1H-indole-3-carbaldehyde.[1]

-

Reductive Amination: Synthesis of the final product from the aldehyde intermediate and methylamine.

Troubleshooting Guide